molecular formula C9H18ClNO2 B6194957 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride CAS No. 2680537-13-5

1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride

Cat. No.: B6194957
CAS No.: 2680537-13-5
M. Wt: 207.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic structure through a cyclization reaction. This can be achieved by reacting a suitable diol with a carbonyl compound under acidic conditions.

    Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the spirocyclic intermediate with a suitable amine under basic conditions.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the methanamine derivative with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the position of the methanamine group, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride' involves the reaction of 2,6-dioxaspiro[4.5]decan-9-one with hydroxylamine hydrochloride to form 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine, which is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "2,6-dioxaspiro[4.5]decan-9-one", "hydroxylamine hydrochloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,6-dioxaspiro[4.5]decan-9-one in ethanol and add hydroxylamine hydrochloride to the solution.", "Step 2: Heat the mixture at reflux for several hours.", "Step 3: Cool the mixture and filter the precipitated product.", "Step 4: Dissolve the product in water and add hydrochloric acid to the solution.", "Step 5: Evaporate the solution to dryness to obtain the hydrochloride salt of the compound." ] }

CAS No.

2680537-13-5

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.